Home > Products > Screening Compounds P137386 > N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide
N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide - 685108-42-3

N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide

Catalog Number: EVT-3019939
CAS Number: 685108-42-3
Molecular Formula: C16H11ClFN3OS
Molecular Weight: 347.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

  • Compound Description: This compound was investigated for its molecular structure, electronic properties, and vibrational spectra using density functional theory (DFT) calculations. [] This research aimed to understand the molecular orbital interactions and structural features of the compound. [] Additionally, molecular docking studies were conducted to assess its potential as a Pim-1 kinase cancer inhibitor. []

2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Compound Description: The crystal structure of this compound was analyzed, revealing a nearly planar thiazole ring. [] The dihedral angle between the thiazole ring and the benzene ring was determined to be 64.18° [], offering insights into its spatial arrangement.
  • Compound Description: This compound's crystal structure was determined and analyzed, revealing a nearly coplanar arrangement of the imidazo[2,1-b][1,3]thiazole group. [] Intermolecular N—H⋯O hydrogen bonds were observed, contributing to the compound's crystal packing. []

2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

  • Compound Description: This compound's crystal structure was determined, revealing the orientation of the chlorophenyl ring relative to the thiazole ring. [] Intermolecular interactions, specifically C—H⋯O interactions, contribute to the formation of chains within the crystal structure. []

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

  • Compound Description: This compound, SR 121787, is a novel antiaggregating agent that is metabolized in vivo to its corresponding diacid, SR 121566. [] SR 121566 acts as a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. [] Studies demonstrated the potent antithrombotic properties of SR 121787, highlighting its potential therapeutic value. []
  • Compound Description: This pyrazolyl thiazole derivative incorporates a piperonal moiety and was synthesized using microwave irradiation. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

  • Compound Description: Compound 2 was synthesized through a reaction between a specific pyrazole-1-carbothioamide (1) and N-(4-nitrophenyl)maleimide. [] The successful cyclization of the compound was confirmed using various spectroscopic techniques, including FT-IR, NMR, and LCMS. []

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide

  • Compound Description: This benzamide derivative showed high binding affinity for the metabotropic glutamate 1 (mGlu1) receptor (Ki = 13.6 nM). [] It was radiolabeled with carbon-11 for use in positron emission tomography (PET) imaging studies, demonstrating potential as a PET tracer for mGlu1 in the brain. []

N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine

  • Compound Description: A series of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives were synthesized and investigated for their antibacterial activity. [] The research focused on understanding the relationship between physicochemical properties and antibacterial efficacy within this series of substituted s-triazines. []

4-Halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[11C]methylbenzamide

  • Compound Description: This series of compounds were designed as PET tracers for imaging the metabotropic glutamate 1 (mGlu1) receptor, a potential target for melanoma diagnosis and treatment. [] These compounds displayed high uptake in melanoma tumors and reduced uptake in non-target brain tissues. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic compounds was synthesized and evaluated for potential therapeutic applications against Alzheimer's disease and diabetes. []

1,2-Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane

  • Compound Description: This compound, a 1,2-substituted disulfane, has been structurally characterized. [, ] Two polymorphs of this compound have been identified and analyzed. [, ]

4-/5-/6-/7-Nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides

  • Compound Description: These compounds, featuring a nitroindole-thiazole hybrid structure, were synthesized and evaluated for their antifungal and antibacterial properties. [] Some of these derivatives demonstrated promising antimicrobial activity. []

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

  • Compound Description: The crystal structure of this benzamide derivative has been elucidated, revealing the spatial orientation of its methylphenyl rings. [] Intermolecular hydrogen bonds, particularly N—H⋯O interactions, contribute to the formation of chains within the crystal structure. []
  • Compound Description: The crystal structure of this benzamide derivative has been determined, revealing the dihedral angle between its fluorophenyl and thiazole rings. [] The crystal packing is stabilized by N—H⋯O hydrogen bonds, leading to chain formation. []

(E)-4-(4-Chlorophenyl)-N-(5-methyl-1,3-benzodioxol-5-ylmethylene)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine

  • Compound Description: Synthesized as a potential fungicidal agent, the structure of this compound has been determined, revealing the dihedral angle between its thiazole and triazole rings. []

2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

  • Compound Description: This compound crystallized with two independent molecules in the asymmetric unit. [] The crystal structure, stabilized by C—H⋯N hydrogen bonds, forms chains. []

N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea

  • Compound Description: This compound is a derivative of the known glycogen synthase kinase 3β (GSK-3β) inhibitor AR-A014418. [] The crystal structure reveals a planar arrangement of its non-H atoms. [] Intermolecular N—H⋯O hydrogen bonds link molecules into chains within the crystal lattice. []

4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit. [] The sulfonamide N atoms exhibit a nearly trigonal-planar geometry. []

N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418)

  • Compound Description: AR-A014418 is a known glycogen synthase kinase 3β (GSK-3β) inhibitor. [] The crystal structure has been determined, providing insights into its molecular conformation and intermolecular interactions. []

2-Chloro-N′-[4-(dimethylamino)benzylidene]-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetohydrazide

  • Compound Description: The molecular conformation of this compound is stabilized by an intramolecular hydrogen bond. [] Its crystal packing involves weak intermolecular hydrogen-bonding associations. []

2-Chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]-N′-(naphthalen-1-ylmethylidene)acetohydrazide

  • Compound Description: This hydrazide derivative features a planar acetohydrazide group, as revealed by its molecular structure. [] Weak intermolecular hydrogen bonds and aliphatic C—H⋯π hydrogen-bonding associations contribute to the stability of its crystal structure. []

N-[4-Ferrocenyl-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide

  • Compound Description: This compound, containing both ferrocene and 1,3-thiazole moieties, was synthesized as a potential anticancer agent. [] Intermolecular interactions, specifically N—H⋯N and C—H⋯O interactions, were observed in its crystal structure. []

N-[4-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide

  • Compound Description: This compound was synthesized as part of a research effort to discover potent fungicidal agents. [] Its crystal structure reveals the presence of intermolecular N—H⋯N hydrogen bonds. []

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

  • Compound Description: NTB is an analogue of the antiparasitic drugs nitazoxanide and tizoxanide. [] It demonstrated significant in vitro activity against the kinetoplastid parasites Trypanosoma cruzi and Leishmania mexicana. [] NTB exhibited higher potency compared to nitazoxanide and tizoxanide in inhibiting the growth of these parasites. []

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides

  • Compound Description: This series of compounds was synthesized and investigated for anticancer activity. [] Preliminary screening results indicated their potential as novel anticancer agents. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound's crystal structure has been analyzed, revealing a twisted molecular conformation. [] The crystal structure is stabilized by various intermolecular interactions, including C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions. []

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

  • Compound Description: This class of compounds was synthesized and evaluated for anti-tumor activity against various cancer cell lines, showing promising cytotoxicity. []

4-(4-Carboxy-1,3-thiazol-2-yl)pyridinium 3-carboxy-4-hydroxybenzenesulfonate dihydrate

  • Compound Description: The crystal structure of this compound has been determined and reveals the formation of a salt through the transfer of a hydrogen atom. [] O—H⋯O and N—H⋯O hydrogen bonds, involving water molecules, play a crucial role in the compound's crystal packing. []

Diazidobis[4,4,5,5-tetramethyl-2-(1,3-thiazol-2-yl)-2-imidazoline-1-oxyl 3-oxide-κ2 N1,O3]nickel(II)

  • Compound Description: In this nickel(II) complex, the Ni(II) atom is coordinated by two nitronyl nitroxide radical ligands and two azide anions. []

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide

  • Compound Description: The crystal structure of this compound reveals two conformationally distinct molecules in the asymmetric unit. [] The presence of N—H⋯N hydrogen bonds leads to the formation of chains in the crystal structure. []

N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-dinitrobenzamide

  • Compound Description: A series of these thiazole-pyrimidine derivatives was synthesized and characterized. [] They were screened for antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. [] The study results indicated promising antibacterial and antifungal activities for these compounds. []

4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

  • Compound Description: The crystal structure of this benzothiazine derivative shows a half-chair conformation for the thiazine ring. [] Intramolecular and intermolecular hydrogen bonds contribute to the molecule's stability. []

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

  • Compound Description: This series of quinazolin-4-one derivatives was synthesized and evaluated as potential anticancer agents. [] Docking studies and in vitro assays indicated promising activity against colorectal cancer cell lines. []

4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide (Sulfathiazole)

  • Compound Description: Sulfathiazole, an antibacterial sulfa drug, was investigated for its corrosion inhibition properties on carbon steel. [] The study employed techniques such as weight loss measurements, electrochemical impedance spectroscopy, scanning electron microscopy, and X-ray photoelectron spectroscopy. [] Results indicated that sulfathiazole acts as an effective adsorption inhibitor, and its inhibition efficiency increases with concentration. []

[CuCl2(TzHy)] [TzHy = (4,5-dihydro-1,3-thiazol-2-yl)hydrazine]

  • Compound Description: This copper(II) complex forms polymeric chains where copper ions are linked by μ-chloro bridges. [] Magnetic susceptibility measurements suggest weak antiferromagnetic interactions within the chains. []

3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic Acids and Their Derivatives

  • Compound Description: A series of N,N-disubstituted β-amino acids and their derivatives, incorporating the 1,3-thiazole moiety, were synthesized and evaluated for biological activity. [] Some compounds showed antimicrobial activity, while one derivative exhibited plant growth-promoting effects. []
  • Compound Description: PTSA, a Schiff base, and its Mn(II) complex were synthesized and characterized. [, ] Both were evaluated for antibacterial activity. [, ] The Mn(II) complex showed enhanced antibacterial activity compared to PTSA alone. [, ]

2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

  • Compound Description: The crystal structure of this compound has been determined. [] Intermolecular N—H⋯O hydrogen bonds link molecules, forming chains within the crystal structure. []

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

  • Compound Description: The crystal structure of this compound reveals an extended molecular conformation. [] A weak intermolecular C—H⋯π contact is observed within the crystal structure. []

3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

  • Compound Description: This quinazolin-4-one derivative was synthesized and structurally characterized by X-ray diffraction. [] Its synthesis aimed to incorporate three different biodynamic moieties into a single molecule, exploring its pharmacological potential. []

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

  • Compound Description: This series of compounds was synthesized and investigated for their potential as antihypertensive and cardiotropic agents. [] Docking studies indicated a high affinity for the angiotensin II receptor, suggesting potential as antihypertensive agents. []

2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide

  • Compound Description: This butanamide derivative was prepared via a condensation reaction. [] Its structure reveals the angle between its thiazole and benzene rings. [] N—H⋯N hydrogen-bonding interactions lead to dimer formation in its solid state. []

3-N-Alkoxyphthalimido-5-arylidene-2-{[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]imino}-1,3-thiazolidin-4-ones

  • Compound Description: This series of compounds was synthesized through a multi-step process involving the formation of thiazole and thiazolidinone intermediates. []

4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771)

  • Compound Description: PF-05089771 is a selective inhibitor of NaV1.7, a sodium channel subtype. [] This compound represents a clinical candidate for pain management. [] Extensive optimization efforts addressed structural alerts, metabolic stability, and drug-drug interaction concerns to achieve a favorable preclinical profile. []

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

  • Compound Description: The crystal structure of this compound has been analyzed. []

Properties

CAS Number

685108-42-3

Product Name

N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide

IUPAC Name

N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide

Molecular Formula

C16H11ClFN3OS

Molecular Weight

347.79

InChI

InChI=1S/C16H11ClFN3OS/c17-12-5-1-10(2-6-12)14-9-23-16(19-14)21-20-15(22)11-3-7-13(18)8-4-11/h1-9H,(H,19,21)(H,20,22)

InChI Key

FARPKEMFEHEADT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=N2)NNC(=O)C3=CC=C(C=C3)F)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.